RU 24969

Serotonin release Microdialysis 5-HT1A/1B autoreceptor

For protocols requiring simultaneous 5-HT1A and 5-HT1B activation without 5-HT2 confounds, RU 24969 eliminates the need for multiple single-subtype agonists. - Produces 5-HT1B-mediated adipsia and 5-HT1A-mediated hyperlocomotion within the same cohort. - Exhibits >770-fold selectivity for 5-HT1B over 5-HT2 receptors, avoiding head-twitch artifacts. - Enables conditional study of SERT-5-HT1B autoreceptor interactions not replicable with CP-93,129.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 66611-26-5
Cat. No. B1680165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 24969
CAS66611-26-5
Synonyms5-methoxy 3-(1,2,3,6-tetrahydro-4-pyridinyl)1H indole
butanedioic acid, compd. with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
RU 24969
RU-24969
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3
InChIInChI=1S/C14H16N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-4,8-9,15-16H,5-7H2,1H3
InChIKeyKRVMLPUDAOWOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU 24969: 5-HT1B/1A Agonist Profile


RU 24969 (5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) is a research-use-only serotonin (5-HT) receptor agonist with preferential binding affinity for the 5-HT1B receptor subtype (Ki = 0.38 nM) and appreciable affinity for the 5-HT1A receptor subtype (Ki = 2.5 nM) [1]. The compound demonstrates low affinity for 5-HT2 receptors (Ki = 5,120 nM) and other non-target sites in the central nervous system [2]. Its tetrahydropyridinyl-indole scaffold positions it as a classic 5-HT1 receptor pharmacological tool within neurological research programs [3].

Why RU 24969 Substitution Fails


Substituting RU 24969 with other 5-HT1B or 5-HT1A agonists in research protocols introduces confounding variables due to fundamentally different receptor selectivity ratios and functional dissociation in vivo. RU 24969 exhibits a ~6.6-fold preference for 5-HT1B over 5-HT1A receptors [1], a ratio that is substantially lower than that of highly selective 5-HT1B agonists such as CP-93,129 (which lacks 5-HT1A affinity) but markedly higher than that of selective 5-HT1A agonists like 8-OH-DPAT (which lacks 5-HT1B affinity) [2]. This intermediate selectivity profile translates into distinct, dissociable behavioral outputs: RU 24969-induced adipsia is mediated exclusively by 5-HT1B receptor mechanisms, while its hyperlocomotor effects are mediated exclusively by 5-HT1A receptor mechanisms [3]. Consequently, experiments relying on RU 24969 cannot be replicated using single-subtype agonists without fundamentally altering the neuropharmacological output being measured.

RU 24969 Differentiation Evidence


In Vivo 5-HT Release: vs. 8-OH-DPAT

In a direct head-to-head in vivo microdialysis study in conscious rats, the 5-HT1A-selective agonist 8-OH-DPAT (0.3 mg/kg, SC) decreased hippocampal 5-HT release to 55% of baseline, whereas the 5-HT1B-preferring agonist RU 24969 (100 nM via dialysis probe) decreased release only to 66% of baseline under identical saline-control conditions [1]. This quantitative difference demonstrates that RU 24969 produces a significantly attenuated suppression of 5-HT release compared to a pure 5-HT1A agonist, reflecting its mixed 5-HT1B/1A pharmacology and lower functional efficacy at 5-HT1A autoreceptors.

Serotonin release Microdialysis 5-HT1A/1B autoreceptor

Ventral Hippocampal 5-HT Output: vs. CP-93,129

In a direct comparative microdialysis study in chloral hydrate-anaesthetised rats, the selective 5-HT1B agonist CP-93,129 (3 or 10 μM perfusion) produced a consistent, concentration-dependent suppression of ventral hippocampal 5-HT output. In contrast, RU 24969 (0.1 or 1 μM) exhibited a biphasic, reuptake-blocker-dependent response: in the absence of citalopram, RU 24969 produced either a decrease (0.1 μM) or an increase followed by a decrease (1 μM) in 5-HT output; only in the presence of the 5-HT reuptake blocker citalopram (1 μM) did RU 24969 (1 μM) produce a monotonic decrease in 5-HT release comparable to CP-93,129 [1]. This demonstrates that RU 24969's functional effect on 5-HT release is conditional on ambient 5-HT tone and transporter activity, whereas CP-93,129's effect is unconditionally inhibitory.

5-HT1B autoreceptor Serotonin release In vivo microdialysis

5-HT1B Adipsia vs. 5-HT1A Hyperlocomotion

A direct antagonist reversal study in water-deprived rats demonstrated that RU 24969 (0.03–3.0 mg/kg, s.c.) produced two distinct, dissociable behavioral outputs that are mediated by different receptor subtypes. The adipsic effect (decreased water consumption) was fully attenuated by the selective 5-HT1B/1D antagonist GR 127935 (3.0 mg/kg) but was completely unaffected by the selective 5-HT1A antagonist WAY 100635 (1.0 mg/kg). Conversely, the hyperlocomotor effect was fully attenuated by WAY 100635 (1.0 mg/kg) but was completely unaffected by GR 127935 (3.0 mg/kg) [1]. This demonstrates that a single dose of RU 24969 simultaneously activates two receptor populations, each driving a distinct, measurable behavioral endpoint.

Behavioral pharmacology 5-HT1B antagonist 5-HT1A antagonist

Amphetamine Self-Administration: 5-HT1B Mechanism

In a direct antagonist reversal study examining d-amphetamine self-administration, RU 24969 (1 and 3 mg/kg) reduced responding for amphetamine (60 μg/kg/infusion). The suppressant effect was completely reversed by the selective 5-HT1B/1D antagonist GR 127935 (3 mg/kg), but was unaffected by the selective 5-HT1A antagonist WAY-100635 (1 mg/kg) [1]. This demonstrates that the anti-addiction-relevant behavioral effect of RU 24969 is driven exclusively by 5-HT1B receptor activation and cannot be replicated by 5-HT1A-selective agonists.

Addiction Dopamine Self-administration

Selective 5-HT1 Signaling: Minimal 5-HT2 Activity

In cell-free binding assays, RU 24969 exhibits IC50 values of 6.6 nM at 5-HT1B receptors and 9.5 nM at 5-HT1A receptors, while displaying an IC50 of 5,120 nM at 5-HT2 receptors [1]. This translates to a 5-HT1B/5-HT2 selectivity ratio of approximately 776-fold and a 5-HT1A/5-HT2 selectivity ratio of approximately 539-fold. In contrast, many first-generation 5-HT1 agonists exhibit significant 5-HT2 cross-reactivity that confounds interpretation of behavioral and physiological endpoints.

Receptor selectivity Binding assay 5-HT2 receptor

RU 24969 Research Applications


5-HT1A vs. 5-HT1B Behavioral Dissection

RU 24969 is uniquely suited for experiments requiring simultaneous activation of both 5-HT1A and 5-HT1B receptors to examine their independent contributions to distinct behavioral endpoints. As established by Cheetham and Heal (2014) [1], RU 24969 produces adipsia via 5-HT1B mechanisms and hyperlocomotion via 5-HT1A mechanisms within the same animal cohort. This dual-behavioral readout enables researchers to use a single compound to generate two independent, antagonist-reversible endpoints, eliminating inter-animal variability and reducing compound procurement and handling complexity compared to using separate 5-HT1A- and 5-HT1B-selective agonists.

State-Dependent 5-HT Autoreceptor & SERT Function

RU 24969 is the preferred tool for studies examining how endogenous 5-HT tone and serotonin transporter (SERT) activity modulate 5-HT1B autoreceptor function. As demonstrated by Hjorth and Sharp (1991) [2], RU 24969's effect on hippocampal 5-HT release is conditionally dependent on the presence of a 5-HT reuptake blocker (citalopram), whereas the pure 5-HT1B agonist CP-93,129 produces an unconditionally inhibitory response. This property makes RU 24969 essential for paradigms investigating SERT-5-HT1B autoreceptor interactions, antidepressant augmentation mechanisms, or state-dependent modulation of serotonergic neurotransmission.

Psychostimulant Reinforcement: 5-HT1B Modulation

RU 24969 is validated for addiction research programs focused on 5-HT1B receptor-mediated suppression of psychostimulant self-administration. Fletcher et al. (1999) [3] established that RU 24969 reduces amphetamine self-administration and conditioned reward responding via a 5-HT1B-dependent mechanism that is fully reversed by GR 127935 but not by WAY-100635. This defined receptor mechanism enables investigators to use RU 24969 as a positive control or reference agonist in studies of 5-HT1B modulation of mesolimbic dopamine function, with the added advantage that its mixed 5-HT1A/1B profile more closely mimics the pharmacological complexity of potential therapeutic candidates than highly selective 5-HT1B agonists.

5-HT1 Signaling: Minimal 5-HT2 Cross-Reactivity

RU 24969 is indicated for neuropharmacological studies where 5-HT2 receptor activation would introduce confounding behavioral or physiological artifacts. With a 5-HT1B/5-HT2 selectivity ratio of approximately 776-fold and a 5-HT1A/5-HT2 selectivity ratio of approximately 539-fold [4], RU 24969 produces clean 5-HT1-mediated effects without the head-twitch, forepaw treading, or hyperthermic responses characteristic of 5-HT2 agonism. This selectivity profile makes it superior to classical non-selective 5-HT agonists (e.g., quipazine, 5-MeODMT) for experiments requiring unambiguous attribution of outcomes to 5-HT1 receptor activation.

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